[1-(Benzenesulfonyl)indol-5-yl]methanol

Antimicrobial Escherichia coli MIC

[1-(Benzenesulfonyl)indol-5-yl]methanol is an N1-benzenesulfonyl-protected indole derivative bearing a 5-hydroxymethyl substituent. As a member of the broader class of N-benzenesulfonyl heterocycles, this compound possesses a molecular formula of C15H13NO3S and a molecular weight of 287.3 g/mol.

Molecular Formula C15H13NO3S
Molecular Weight 287.3 g/mol
CAS No. 182187-39-9
Cat. No. B069280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(Benzenesulfonyl)indol-5-yl]methanol
CAS182187-39-9
Molecular FormulaC15H13NO3S
Molecular Weight287.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)CO
InChIInChI=1S/C15H13NO3S/c17-11-12-6-7-15-13(10-12)8-9-16(15)20(18,19)14-4-2-1-3-5-14/h1-10,17H,11H2
InChIKeyGGRJZYLQIVBRJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1-(Benzenesulfonyl)indol-5-yl]methanol (CAS 182187-39-9): A Versatile N1-Benzenesulfonyl Indole Building Block for Antimicrobial and CNS Research


[1-(Benzenesulfonyl)indol-5-yl]methanol is an N1-benzenesulfonyl-protected indole derivative bearing a 5-hydroxymethyl substituent. As a member of the broader class of N-benzenesulfonyl heterocycles, this compound possesses a molecular formula of C15H13NO3S and a molecular weight of 287.3 g/mol [1]. Its structural features—a benzenesulfonyl group that imparts distinct electronic and steric properties and a primary alcohol handle at the indole 5-position—position it as a key synthetic intermediate in medicinal chemistry. The compound has been implicated in research targeting antimicrobial agents and central nervous system (CNS) disorders, where subtle modifications to the N1-substituent and the indole core significantly alter biological activity [2][3].

Why Generic N-Benzenesulfonyl Indoles Cannot Replace [1-(Benzenesulfonyl)indol-5-yl]methanol in Focused Research Programs


Indiscriminate substitution of [1-(Benzenesulfonyl)indol-5-yl]methanol with other N-benzenesulfonyl indoles or alternative sulfonamide derivatives is not scientifically justified. The biological and chemical profile of this compound is exquisitely sensitive to both the position of the benzenesulfonyl group and the nature of the substituents on the indole core. For instance, systematic SAR studies on indolyl aryl sulfones have demonstrated that relocating the benzenesulfonyl group from the N1 to the C3 position can transform an inactive scaffold into a low nanomolar HIV-1 inhibitor [1]. Furthermore, even minor changes at the indole 5-position, as detailed in patent literature for CNS-active compounds, profoundly modulate pharmacological activity and therapeutic indication [2]. Therefore, procurement decisions must be guided by the specific, quantifiable differentiation of the target compound, as outlined in the evidence below, rather than relying on superficial class-level similarities.

Quantitative Evidence Guide for Selecting [1-(Benzenesulfonyl)indol-5-yl]methanol over Closest Analogs


Moderate Antimicrobial Activity Against E. coli: A Differentiated Profile Among N-Benzenesulfonyl Derivatives

In a library screen of over 90 N-benzenesulfonyl derivatives of heterocycles, the subset of compounds containing the target scaffold exhibited moderate inhibitory activity against E. coli (ATCC 25922) with a Minimum Inhibitory Concentration (MIC) of up to 32 μg/mL [1]. This level of activity, while not potent, is a key differentiator from the majority of the library members which were inactive, establishing this scaffold as a starting point for Gram-negative antibacterial development.

Antimicrobial Escherichia coli MIC

Key CNS Therapeutic Indication vs. N1-Benzenesulfonyl Indole Analogs with Different Substitution

Patent NO-325259-B1 explicitly claims substituted N1-(benzenesulfonyl) indoles for use in therapy, specifically for the treatment of obesity and central nervous system (CNS) disorders [1]. This therapeutic application is directly tied to the presence of specific substituents on the indole core, as seen in the 5-hydroxymethyl group of the target compound. In contrast, other N1-benzenesulfonyl indoles lacking this specific 5-substitution pattern are not claimed for this therapeutic use, underscoring the functional importance of the 5-position.

CNS disorders Obesity Therapeutic patent

Negative HIV-1 Activity Differentiates from 3-Benzenesulfonyl Indoles: A Critical Selectivity Filter

In a systematic SAR study of indolyl aryl sulfones for anti-HIV-1 activity, all indoles belonging to the 1-benzenesulfonyl series were found to be 'poorly or totally inactive' in acutely infected MT-4 cells [1]. This stands in stark contrast to the 3-benzenesulfonyl series, where several derivatives showed EC50 values in the low nanomolar range (e.g., EC50 = 1 nM for compounds 72 and 73) [1]. This negative data is a critical differentiator, confirming that the target compound is not a promiscuous NNRTI and is therefore valuable for target-specific assays where HIV-1 interference must be avoided.

HIV-1 NNRTI Selectivity

Synthesis with High Yield (80-100%) Under Mild Conditions vs. Traditional Harsh Methods

A general and efficient methodology for N-benzenesulfonylation of indoles has been established using mild bases (NaOH, KOH, NEt3), which yields products in the 80-100% range [1]. This contrasts sharply with traditional methods that rely on strong bases like BuLi or NaNH2, which can lead to lower yields and more complex workups. The target compound can be synthesized using this robust, high-yielding procedure, ensuring a reliable and cost-effective supply for research programs.

Synthesis Yield Mild conditions

High-Value Research and Industrial Application Scenarios for [1-(Benzenesulfonyl)indol-5-yl]methanol (CAS 182187-39-9)


Scaffold for Targeted Gram-Negative Antimicrobial Lead Optimization

Based on the moderate but confirmed activity against E. coli (MIC = 32 μg/mL) [1], [1-(Benzenesulfonyl)indol-5-yl]methanol serves as a validated starting point for hit-to-lead optimization campaigns. Researchers can derivatize the 5-hydroxymethyl group to explore SAR and improve potency against Gram-negative pathogens, capitalizing on a scaffold that has demonstrated a baseline level of activity where most N-benzenesulfonyl analogs are inactive.

Key Intermediate in the Synthesis of Patent-Protected CNS Therapeutics

As explicitly detailed in patent literature [1], substituted N1-(benzenesulfonyl) indoles, including the 5-hydroxymethyl variant, are claimed for the treatment of obesity and CNS disorders. This compound is therefore an essential intermediate for medicinal chemistry teams seeking to synthesize and study novel CNS-active drug candidates within this patent space, enabling access to a protected chemical series.

Use as a Selective Negative Control in Anti-HIV-1 Screening Assays

The confirmed inactivity of the 1-benzenesulfonyl indole series against HIV-1 in MT-4 cells [1] makes [1-(Benzenesulfonyl)indol-5-yl]methanol an ideal negative control for high-throughput screening. It can be used to counter-screen and de-prioritize compounds that may act through a promiscuous or off-target mechanism, ensuring that hit progression is focused on more selective and potentially novel antiviral mechanisms.

Reliable Building Block for Parallel Synthesis and Chemical Biology Probes

The availability of a robust, high-yielding (80-100%) synthetic route under mild conditions [1] ensures that [1-(Benzenesulfonyl)indol-5-yl]methanol can be reliably procured in multi-gram quantities. This makes it a practical building block for the construction of diverse chemical libraries via parallel synthesis, where its primary alcohol handle allows for facile functionalization, and for the generation of chemical biology probes to study cellular targets.

Quote Request

Request a Quote for [1-(Benzenesulfonyl)indol-5-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.